Acetamide,N-SS-D-galactopyranosyl-N-hydroxy-

Description

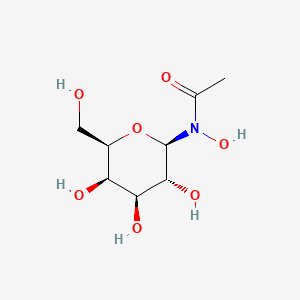

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- is a specialized acetamide derivative featuring two key substituents:

- N-SS-D-galactopyranosyl group: A sugar moiety derived from D-galactopyranose, likely influencing solubility, stereochemistry, and biological interactions.

While specific data on this compound are absent in the provided evidence, its structural features suggest applications in glycosylation studies, pharmaceutical intermediates, or biochemical probes. The lack of explicit literature in the evidence necessitates comparisons with structurally related N-substituted acetamides.

Properties

CAS No. |

85339-17-9 |

|---|---|

Molecular Formula |

C8H15NO7 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

N-hydroxy-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO7/c1-3(11)9(15)8-7(14)6(13)5(12)4(2-10)16-8/h4-8,10,12-15H,2H2,1H3/t4-,5+,6+,7-,8-/m1/s1 |

InChI Key |

XNGRTBJPTAUBTF-DWOUCZDBSA-N |

Isomeric SMILES |

CC(=O)N([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(=O)N(C1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- typically involves the reaction of galactopyranosyl derivatives with hydroxyacetamide under controlled conditions. One common method includes the use of galactopyranosyl chloride and hydroxyacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the galactopyranosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted galactopyranosyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- has been investigated for its potential as a drug candidate due to its structural resemblance to naturally occurring sugars that play critical roles in cellular processes. Its applications include:

- Antiviral Activity : Research indicates that compounds similar to acetamide derivatives can inhibit viral replication. Studies have shown that modifications to sugar moieties can enhance antiviral properties against specific viruses .

- Anticancer Properties : The compound's ability to interact with cellular receptors suggests potential applications in cancer therapy. For instance, derivatives of glycosides have been explored for their capacity to induce apoptosis in cancer cells .

Biochemical Research

The compound's structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions:

- Enzyme Inhibition Studies : Acetamide derivatives are often used to study the inhibition mechanisms of glycosidases, which are critical for understanding carbohydrate metabolism and developing diabetes treatments .

- Metabolic Pathway Analysis : The compound can be utilized to trace metabolic pathways involving carbohydrates, providing insights into metabolic disorders and potential therapeutic interventions .

Material Science

In materials science, acetamide, N-SS-D-galactopyranosyl-N-hydroxy- has applications in developing biocompatible materials:

- Nanotechnology : The compound's chemical properties facilitate its use in synthesizing nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy of targeted therapies .

- Biodegradable Polymers : Research has shown that incorporating acetamide into polymer matrices can improve biodegradability while maintaining mechanical strength, making it suitable for environmentally friendly packaging solutions.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Antiviral and anticancer agents | Enhanced bioactivity observed in modified derivatives |

| Biochemical Research | Enzyme inhibition studies | Insights into glycosidase mechanisms |

| Material Science | Nanoparticle synthesis and biodegradable polymers | Improved drug delivery and environmental sustainability |

Case Study 1: Antiviral Activity

A study published in Natural Compounds: A Dynamic Field of Applications demonstrated that acetamide derivatives exhibited significant antiviral activity against influenza viruses. The research highlighted the importance of sugar modifications in enhancing antiviral efficacy, suggesting further exploration into acetamide as a lead compound for drug design .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of glycosidases using acetamide derivatives revealed that specific structural modifications could significantly enhance inhibitory potency. This study provided valuable insights into designing selective inhibitors for therapeutic use in metabolic diseases .

Case Study 3: Nanotechnology Applications

A review on phenolic-enabled nanotechnology discussed the incorporation of acetamide into nanoparticle systems for targeted drug delivery. The findings indicated improved stability and controlled release profiles, making these systems promising for clinical applications .

Mechanism of Action

The mechanism of action of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The galactopyranosyl group facilitates binding to carbohydrate-recognizing proteins, while the hydroxyacetamide moiety can interact with active sites of enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-Hydroxyoctanamide (CAS 7377-03-9)

Dimethyl Acetamide (DMAC)

- Structure : N,N-dimethyl substitution on the acetamide backbone.

- Uses : Industrial solvent; associated with neurotoxicity and reproductive risks .

- Regulatory Context : Hazard summaries highlight strict exposure controls .

- Key Differences :

- Absence of hydroxy or sugar groups limits hydrogen-bonding capacity.

- Broader industrial use contrasts with the target compound’s hypothesized niche applications.

Phenoxy-Substituted Acetamides ()

- Examples: Compounds with 2,6-dimethylphenoxy and tetrahydro-pyrimidinyl substituents.

- Structure: Complex aromatic and heterocyclic groups, differing from the galactopyranosyl motif.

- Applications : Likely designed for pharmacological activity (e.g., enzyme inhibition).

- Key Differences :

Data Table: Structural and Regulatory Overview

Biological Activity

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- (CAS No. 85339-17-9) is a chemical compound with the molecular formula and is known for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- is primarily attributed to its ability to interact with various biological targets. This compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanisms are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways.

Therapeutic Applications

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- possess antibacterial properties against a range of pathogens. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

-

Anticancer Properties :

- Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

-

Anti-inflammatory Effects :

- There is evidence suggesting that Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial efficacy of various derivatives of Acetamide compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some derivatives, suggesting potent antimicrobial properties.

-

Cytotoxicity Assays :

- In vitro assays using the MTT method revealed that Acetamide derivatives exhibited cytotoxic effects on cancer cell lines (HeLa and A549), with IC50 values ranging from 10 to 25 µM. This indicates a promising potential for further development as anticancer agents.

-

Inflammatory Response Studies :

- Research on inflammatory markers showed that treatment with Acetamide derivatives significantly decreased levels of IL-6 and TNF-alpha in cultured macrophages stimulated with lipopolysaccharides (LPS), suggesting an anti-inflammatory mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.